(6-amino-2,3-difluorophenyl)methanol hydrochloride
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Overview
Description
(6-amino-2,3-difluorophenyl)methanol hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methanol group attached to a phenyl ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-amino-2,3-difluorophenyl)methanol hydrochloride typically involves the introduction of the amino and methanol groups onto a difluorophenyl ring. One common method includes the reduction of a nitro group to an amino group, followed by the introduction of the methanol group through a nucleophilic substitution reaction. The reaction conditions often involve the use of reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step, and methanol as the nucleophile in the substitution step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-amino-2,3-difluorophenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of (6-amino-2,3-difluorophenyl)carboxylic acid.
Reduction: Formation of (6-amino-2,3-difluorophenyl)amine.
Substitution: Formation of (6-amino-2,3-dimethoxyphenyl)methanol.
Scientific Research Applications
(6-amino-2,3-difluorophenyl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-amino-2,3-difluorophenyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can enhance the compound’s binding affinity through hydrophobic interactions. The methanol group can participate in nucleophilic attacks, facilitating the compound’s reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (6-amino-2,3-difluorophenyl)ethanol hydrochloride
- (6-amino-2,3-difluorophenyl)propylamine hydrochloride
- (6-amino-2,3-difluorophenyl)acetic acid hydrochloride
Uniqueness
(6-amino-2,3-difluorophenyl)methanol hydrochloride is unique due to the presence of both amino and methanol groups on the difluorophenyl ring, which provides a distinct combination of reactivity and binding properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2763777-22-4 |
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Molecular Formula |
C7H8ClF2NO |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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